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Compound of Interest |

1-(2,2-diethoxyethyl)-1H-pyrazol-
Compound Name:

3-amine
CAS No.: 1174857-48-7
Cat. No.: B2481050

Get Quote

The Pyrazole Paradigm in Modern Agrochemicals

The pyrazole ring has emerged as a "privileged scaffold" in the rational design of modern
agrochemicals[1]. Characterized by a stable five-membered aromatic ring containing two
adjacent nitrogen atoms, pyrazoles offer multiple vectors for structural functionalization (N1,
C3, C4, and C5)[2]. This unique topology allows application scientists to precisely tune the
lipophilicity, metabolic stability, and target-binding affinity of the resulting molecules[1].

In contemporary agriculture, pyrazole building blocks are the foundational cores for two major
classes of blockbuster agrochemicals:

» Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole): These compounds act as potent
modulators of insect ryanodine receptors, leading to unregulated release of internal calcium
stores and subsequent paralysis[3].

e Succinate Dehydrogenase Inhibitor (SDHI) Fungicides (e.g., Fluxapyroxad, Bixafen): These
molecules disrupt the fungal mitochondrial respiratory chain at Complex Il, halting energy
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production[1].
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Workflow for the discovery and optimization of pyrazole-based agrochemicals.

Synthesis of Anthranilic Diamides:
Chlorantraniliprole

Chlorantraniliprole synthesis relies on a highly convergent pathway where a complex pyrazole
carboxylic acid is coupled with a functionalized aniline. The critical pyrazole intermediate, 3-
bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, requires meticulous regiocontrol
during its construction to ensure the correct spatial orientation of the bromine and pyridinyl
groups.

Mechanistic Grounding & Causality

The final step is an amidation reaction between the pyrazole carboxylic acid and 2-amino-5-
chloro-N,3-dimethylbenzamide. Traditional acid chloride formation often leads to degradation of
the sensitive pyrazole core or unwanted side reactions with the secondary amide[4]. By utilizing
methanesulfonyl chloride in the presence of an acid scavenger (3-methylpyridine), a mixed
anhydride is generated in situ. This mixed anhydride is highly electrophilic but sterically tuned
to react selectively with the primary amine of the benzamide, ensuring high yields and
minimizing exothermic degradation.
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Convergent synthetic pathway for the anthranilic diamide insecticide chlorantraniliprole.

Self-Validating Protocol: Final Amide Coupling

This protocol is optimized for laboratory-scale synthesis with integrated quality controls.[5]
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e Reaction Setup: In a dry, 250 mL jacketed reaction vessel, dissolve 1.0 eq of 3-bromo-1-(3-
chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 1.0 eq of 2-amino-5-chloro-N,3-
dimethylbenzamide in anhydrous acetonitrile (5 volumes).

o Base Addition: Add 2.0 eq of 3-methylpyridine. Stir the suspension until a homogeneous
solution is achieved.

o Thermal Control: Cool the reaction mixture to exactly -5°C using an external ice-salt bath.
Causality: Strict temperature control prevents the premature decomposition of the mixed
anhydride intermediate.

» Activation: Slowly add a solution of methanesulfonyl chloride (1.2 eq) in acetonitrile dropwise
over 30 minutes. Maintain the internal temperature between -5°C and 0°C[5].

 In-Process Control (IPC): After 15 minutes of post-addition stirring, sample the mixture for
HPLC analysis. The reaction is self-validating and deemed complete when the pyrazole
carboxylic acid peak area is <1%.

o Workup & Isolation: Warm the mixture to room temperature. Bubble with nitrogen for 1 hour
to remove volatile byproducts[6]. Filter the resulting yellow suspension, wash the filter cake
sequentially with cold water and methanol, and dry under vacuum at 40°C to yield
chlorantraniliprole[4].

Synthesis of SDHI Fungicides: The DFMMP Building
Block

The synthesis of broad-spectrum SDHI fungicides heavily relies on the building block 3-
(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMMP)[7]. The industrial challenge
in synthesizing DFMMP lies in the Claisen condensation workup and the regioselectivity of the
pyrazole ring closure[8].

Mechanistic Grounding & Causality

Historically, the enolate salt of alkyl difluoroacetoacetate (formed via Claisen condensation)
was acidified using strong mineral acids (HCI or H2S04)[9]. This generated massive amounts of
hazardous waste and required highly corrosion-resistant equipment[7].
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A modern, atom-efficient approach utilizes carbon dioxide (CO:z) to generate carbonic acid in
situ[8]. This selectively acidifies the enolate while precipitating sodium bicarbonate, which is
easily filtered off. Furthermore, during the ring-closure step with methylhydrazine, conducting
the reaction in a biphasic system with a weak base (NazCQO3s) at sub-zero temperatures (-10°C
to 0°C) kinetically favors the formation of the desired 1-methyl pyrazole isomer over the
inactive 2-methyl isomer[8].
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Stepwise synthesis of the SDHI building block DFMMP via CO2-mediated acidification.

Self-Validating Protocol: Regioselective Synthesis of
DFMMP

Adapted from optimized green-chemistry industrial pathways.[8]

o Enolate Acidification: To a cooled (<15°C) reaction mixture containing the sodium enolate of
ethyl 2,2-difluoroacetoacetate, add water. Introduce CO2 gas to maintain a pressure of 1
kg/cm 2 for 2 hours[8].

« Filtration: Release the pressure and filter off the precipitated sodium bicarbonate. Extract the
agueous phase with ethyl acetate to isolate the free ethyl 2,2-difluoroacetoacetate[3].

o Condensation: React the intermediate with trialkyl orthoformate in excess acetic anhydride at
100°C to yield ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate[8].

» Regioselective Ring Closure: Dissolve Na2COs and methylhydrazine in water and cool to
-10°C. Slowly add the oxobutyrate intermediate. Causality: The weak base buffers the local
pH, preventing the rapid, unselective cyclization that occurs under highly acidic or highly
basic conditions.[8]
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 In-Process Control (IPC): Perform GC analysis. The step is validated when the conversion
rate is >98.0% and the isomeric ratio of 1-methyl to 2-methyl pyrazole is >95:5[8].

e Hydrolysis: Subject the resulting ester to basic hydrolysis (NaOH), followed by acidification to
pH 2.0 to precipitate the final DFMMP acid[7].

Quantitative Reaction Metrics

The following table summarizes the critical parameters and expected outcomes for the key
pyrazole transformations discussed above, providing a benchmark for laboratory validation.

Key Reagents /| Optimal Temp Expected Yield Target Purity

Reaction Step
Catalysts (°C) (%) (%)

Chlorantraniliprol ~ Methanesulfonyl

e Amide chloride, 3- -5t00 85-90 >98.0
Coupling methylpyridine
DFMMP Enolate CO:2 (gas or
S _ <15 83 -85 N/A (Crude)
Acidification solid), Water
DFMMP _
) Methylhydrazine,
Pyrazole Ring -10to 0 >80 > 98.0 (GC)
Na2COs (aq)
Closure
o Phosphorus
Pyrazolidinone )
o oxybromide Reflux (~80) 75-80 >95.0
Bromination
(POBrs)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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